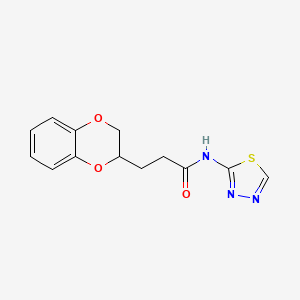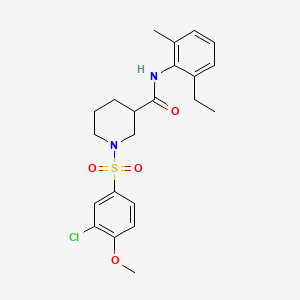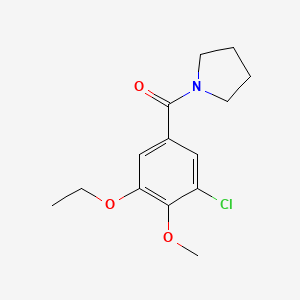
(3-Chloro-5-ethoxy-4-methoxyphenyl)-pyrrolidin-1-ylmethanone
Descripción general
Descripción
(3-Chloro-5-ethoxy-4-methoxyphenyl)-pyrrolidin-1-ylmethanone is an organic compound that belongs to the class of benzoyl derivatives It is characterized by the presence of a pyrrolidine ring attached to a benzoyl group, which is further substituted with chloro, ethoxy, and methoxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3-Chloro-5-ethoxy-4-methoxyphenyl)-pyrrolidin-1-ylmethanone typically involves the acylation of pyrrolidine with 3-chloro-5-ethoxy-4-methoxybenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions include maintaining the temperature at around 0-5°C to control the rate of reaction and prevent side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems ensures consistent quality and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: (3-Chloro-5-ethoxy-4-methoxyphenyl)-pyrrolidin-1-ylmethanone undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The ethoxy and methoxy groups can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The benzoyl group can be reduced to a benzyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols, solvents like dichloromethane, and bases like triethylamine.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
- Substituted derivatives with different functional groups.
- Oxidized products like aldehydes or carboxylic acids.
- Reduced products like benzyl derivatives.
Aplicaciones Científicas De Investigación
(3-Chloro-5-ethoxy-4-methoxyphenyl)-pyrrolidin-1-ylmethanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of (3-Chloro-5-ethoxy-4-methoxyphenyl)-pyrrolidin-1-ylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro, ethoxy, and methoxy groups contribute to the compound’s binding affinity and specificity towards these targets. The pyrrolidine ring enhances the compound’s stability and bioavailability, making it a promising candidate for further research and development.
Comparación Con Compuestos Similares
- 1-(3-chloro-4-methoxybenzoyl)pyrrolidine
- 1-(3-chloro-5-ethoxybenzoyl)pyrrolidine
- 1-(3-chloro-5-methoxybenzoyl)pyrrolidine
Comparison: (3-Chloro-5-ethoxy-4-methoxyphenyl)-pyrrolidin-1-ylmethanone is unique due to the presence of both ethoxy and methoxy groups, which enhance its chemical reactivity and potential biological activities. Compared to similar compounds, it offers a broader range of applications and improved properties, making it a valuable compound for scientific research and industrial applications.
Propiedades
IUPAC Name |
(3-chloro-5-ethoxy-4-methoxyphenyl)-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO3/c1-3-19-12-9-10(8-11(15)13(12)18-2)14(17)16-6-4-5-7-16/h8-9H,3-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWXVXZBEUUXOFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C(=O)N2CCCC2)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(4-fluorophenyl)sulfonyl]-N-phenyl-3-piperidinecarboxamide](/img/structure/B4167415.png)
![1-[(2-methoxy-5-methylphenyl)sulfonyl]-N-phenyl-3-piperidinecarboxamide](/img/structure/B4167426.png)
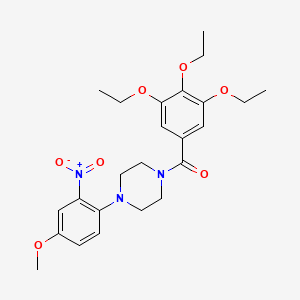
![5-(4-bromophenyl)-7-(2,4-dimethoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine](/img/structure/B4167437.png)
![2-(4-{[(4-bromophenyl)amino]methyl}-2-ethoxyphenoxy)-N-(2-chlorophenyl)acetamide](/img/structure/B4167448.png)
![1-[2-[3-(Azepan-1-yl)-2-hydroxypropoxy]phenyl]ethanone;hydrochloride](/img/structure/B4167453.png)
![2-[5-{[2-(4-methoxyphenoxy)ethyl]sulfanyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4167460.png)
![2-[4-[(4-chlorophenyl)sulfamoyl]phenoxy]-N-cyclopentylacetamide](/img/structure/B4167463.png)
![N-(3-chloro-4-fluorophenyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B4167470.png)
![1-{[(4-bromobenzyl)thio]acetyl}-4-methylpiperidine](/img/structure/B4167477.png)
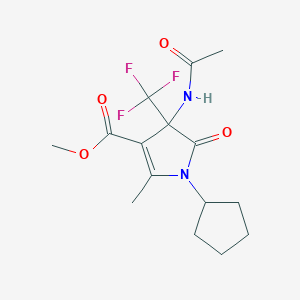
![2-Chloro-5-[(phenylcarbonyl)amino]benzoic acid](/img/structure/B4167484.png)
